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molecular formula C10H9BrO2 B8717607 2-(Bromomethyl)-7-methoxy-1-benzofuran

2-(Bromomethyl)-7-methoxy-1-benzofuran

Cat. No. B8717607
M. Wt: 241.08 g/mol
InChI Key: HVEHRXXFJVCBAR-UHFFFAOYSA-N
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Patent
US08283340B2

Procedure details

Compound 29 (450 mg, 2.56 mmol) was dissolved in EtOH (10 mL). NaBH4 (104 mg, 2.81 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvent was evaporated off in-vacuo. The resulting crude alcohol residue was dissolved in toluene (5 mL) and the solution was cooled to 0° C. PBr3 (240 μL, 2.56 mmol) was added dropwise over 10 min.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
104 mg
Type
reactant
Reaction Step Two
Name
Quantity
240 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([CH:12]=O)=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+].P(Br)(Br)[Br:17]>CCO>[Br:17][CH2:12][C:9]1[O:10][C:11]2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
COC1=CC=CC=2C=C(OC21)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
104 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
240 μL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated off in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude alcohol residue was dissolved in toluene (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrCC=1OC2=C(C1)C=CC=C2OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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